![molecular formula C32H44O8Rh2 B1660689 Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] CAS No. 819050-89-0](/img/structure/B1660689.png)
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]
Overview
Description
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] is a compound with the molecular formula C32H44O8Rh2 . It is also known by other names such as Rh2(esp)2 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/2C16H22O4.2Rh/c2*1-15(2,13(17)18)9-11-6-5-7-12(8-11)10-16(3,4)14(19)20;;/h2*5-8H,9-10H2,1-4H3,(H,17,18)(H,19,20);;
. The Canonical SMILES string is CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)[Rh][Rh]
. Chemical Reactions Analysis
This compound is used as a catalyst for oxidative C−H amination of urea and guanidine-derived substrates to yield corresponding heterocyclic products .Physical And Chemical Properties Analysis
The molecular weight of the compound is 762.5 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 12 . The exact mass and monoisotopic mass of the compound are both 762.11461 g/mol .Mechanism of Action
Target of Action
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] primarily targets C-H bonds . The compound acts as an efficient catalyst for C-H activation .
Mode of Action
The compound interacts with its targets through a process known as oxidative C-H amination . This process involves the conversion of C-H bonds into C-N bonds, a key step in the synthesis of many organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the amination of urea and guanidine-derived substrates . The compound acts as a catalyst to facilitate the conversion of these substrates into corresponding heterocyclic products .
Result of Action
The result of the compound’s action is the efficient production of heterocyclic products from urea and guanidine-derived substrates . These products are important in various fields, including medicinal chemistry and materials science.
Future Directions
properties
IUPAC Name |
3-[3-(2-carboxy-2-methylpropyl)phenyl]-2,2-dimethylpropanoic acid;rhodium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H22O4.2Rh/c2*1-15(2,13(17)18)9-11-6-5-7-12(8-11)10-16(3,4)14(19)20;;/h2*5-8H,9-10H2,1-4H3,(H,17,18)(H,19,20);; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMUTUNJWNQIAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O8Rh2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584778 | |
Record name | 2,2'-[1,3-Phenylenebis(methylene)]bis(2-methylpropanoic acid)--rhodium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
819050-89-0 | |
Record name | 2,2'-[1,3-Phenylenebis(methylene)]bis(2-methylpropanoic acid)--rhodium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.